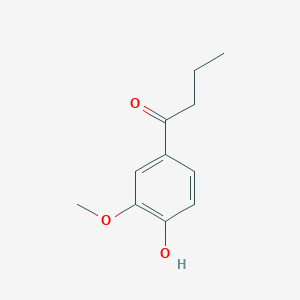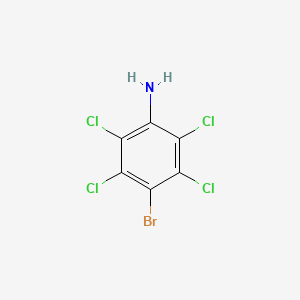
Silane, 2,4-cyclopentadien-1-yldimethylphenyl-
Descripción general
Descripción
Silane, 2,4-cyclopentadien-1-yldimethylphenyl- is an organosilicon compound with the molecular formula C13H16Si and a molecular weight of 200.35 g/mol. This compound is characterized by the presence of a cyclopentadienyl group, a dimethylphenyl group, and a silicon atom. It is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
The synthesis of Silane, 2,4-cyclopentadien-1-yldimethylphenyl- typically involves the reaction of cyclopentadienyl lithium with dimethylphenylchlorosilane. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions include low temperatures and the use of anhydrous solvents to ensure high yields and purity of the product .
Industrial production methods for silanes often involve the reaction of silicon with hydrogen chloride to produce trichlorosilane, which is then further reacted to form various organosilicon compounds
Análisis De Reacciones Químicas
Silane, 2,4-cyclopentadien-1-yldimethylphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Silanes can be reduced using hydride donors such as lithium aluminum hydride or sodium borohydride.
Substitution: The silicon atom in silanes can undergo nucleophilic substitution reactions with halides or alkoxides.
Common reagents and conditions used in these reactions include the use of catalysts such as platinum or palladium for hydrosilylation reactions, and the use of strong acids or bases for substitution reactions . Major products formed from these reactions include various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Silane, 2,4-cyclopentadien-1-yldimethylphenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Silanes are used in the modification of surfaces for biological assays and in the development of biosensors.
Medicine: Organosilicon compounds are investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Silanes are used in the production of coatings, adhesives, and sealants due to their ability to improve adhesion and durability
Mecanismo De Acción
The mechanism of action of Silane, 2,4-cyclopentadien-1-yldimethylphenyl- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon atoms, leading to the formation of stable siloxane and silane bonds. These interactions can modify the physical and chemical properties of surfaces, making them more hydrophobic or hydrophilic depending on the functional groups attached .
Comparación Con Compuestos Similares
Silane, 2,4-cyclopentadien-1-yldimethylphenyl- can be compared with other similar compounds such as:
Phenylsilane: Similar in structure but lacks the cyclopentadienyl group.
Vinylsilane: Contains a vinyl group instead of the cyclopentadienyl group.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
The uniqueness of Silane, 2,4-cyclopentadien-1-yldimethylphenyl- lies in its combination of the cyclopentadienyl and dimethylphenyl groups, which impart specific reactivity and stability to the compound .
Propiedades
IUPAC Name |
cyclopenta-2,4-dien-1-yl-dimethyl-phenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Si/c1-14(2,13-10-6-7-11-13)12-8-4-3-5-9-12/h3-11,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHQPKYEELJIMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511959 | |
| Record name | (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64743-26-6 | |
| Record name | (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one](/img/structure/B3055348.png)

![(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine](/img/structure/B3055355.png)










